

# Application Note: UV-Spectrophotometric Assay for Levofloxacin Hemihydrate Tablets

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Levofloxacin hemihydrate, a third-generation fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections.[1] It functions by inhibiting DNA gyrase, a type II topoisomerase, which is essential for bacterial DNA replication and cell division. Accurate and reliable analytical methods are crucial for the quality control of levofloxacin hemihydrate in pharmaceutical formulations to ensure its safety and efficacy. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the quantitative determination of levofloxacin hemihydrate in tablet dosage forms. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]

#### **Principle**

Levofloxacin hemihydrate exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its chemical structure. This property allows for its quantitative determination using UV-spectrophotometry. The method is based on measuring the absorbance of a solution of the drug at its wavelength of maximum absorbance ( $\lambda$ max) and relating it to the concentration using the Beer-Lambert law.

### **Materials and Reagents**

Levofloxacin Hemihydrate Reference Standard



- Levofloxacin Hemihydrate Tablets
- Methanol (HPLC Grade)[4]
- Distilled Water[5]
- 0.1 N Hydrochloric Acid[1]
- 0.1 N Sodium Hydroxide[6]
- Acetonitrile (HPLC Grade)[7]
- Volumetric flasks
- Pipettes
- UV-Visible Spectrophotometer

### **Experimental Protocols**

## Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)

The choice of solvent is critical as it can influence the  $\lambda$ max of the drug. Several solvents have been reported for the UV analysis of levofloxacin hemihydrate. A preliminary scan of a dilute solution of levofloxacin hemihydrate in the chosen solvent should be performed in the UV range (200-400 nm) to determine the  $\lambda$ max.[4][5]

#### **Preparation of Standard Stock Solution**

Accurately weigh about 10 mg of Levofloxacin Hemihydrate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the selected solvent to obtain a concentration of 100  $\mu$ g/mL. Sonicate for 15-25 minutes to ensure complete dissolution.[4] From this stock solution, further dilutions can be made to prepare working standard solutions.

#### **Preparation of Sample Solution**



- Weigh and finely powder not fewer than 20 levofloxacin hemihydrate tablets to get a homogenous mixture.[4]
- Transfer a quantity of the powder equivalent to 10 mg of levofloxacin hemihydrate to a 100 mL volumetric flask.
- Add about 70 mL of the solvent and sonicate for 15-25 minutes to ensure complete extraction of the drug.[4]
- Make up the volume to 100 mL with the solvent and mix well.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
- Dilute a suitable aliquot of the filtrate with the solvent to obtain a final concentration within the linearity range of the method.

#### **Calibration Curve**

- From the standard stock solution, prepare a series of dilutions in the selected solvent to get concentrations in the range of approximately 2-12 μg/mL.[6][7]
- Measure the absorbance of each dilution at the determined λmax against the solvent as a blank.
- Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
- Determine the correlation coefficient ( $R^2$ ) and the regression equation (y = mx + c).[4][5]

#### **Assay of Levofloxacin Hemihydrate Tablets**

- Measure the absorbance of the prepared sample solution at the  $\lambda$ max using the solvent as a blank.
- Calculate the concentration of levofloxacin hemihydrate in the sample solution using the regression equation from the calibration curve.



 The percentage of levofloxacin hemihydrate in the tablets can be calculated using the following formula:

% Assay = (Concentration of drug from sample solution / Labeled amount of drug) x 100

#### **Data Presentation**

The quantitative data from various reported UV-spectrophotometric methods for levofloxacin hemihydrate are summarized in the table below for easy comparison.

Solvent	λmax (nm)	Linearity Range (μg/mL)	Correlation Coefficient (R²)	Reference
Methanol	298	3.0 - 8.0	0.9999	[4]
Water	286.4	4 - 10	> 0.997	[2]
Distilled Water	320	2 - 10	0.9997	[5]
0.1 N NaOH	288	2 - 12	0.999	[6]
Water:Methanol: Acetonitrile (9:0.5:0.5)	292	1.0 - 12.0	0.9998	[3]
10% v/v Acetonitrile	288	2 - 12	0.9999	[7]
0.1 N HCl	293	2 - 12	0.998	[1]

#### **Method Validation**

The developed analytical method should be validated as per ICH guidelines for parameters such as:

- Accuracy: Determined by recovery studies, by spiking a known amount of standard drug to the pre-analyzed sample solution. Recovery values should typically be within 98-102%.[1]
- Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be less than 2%.[6]



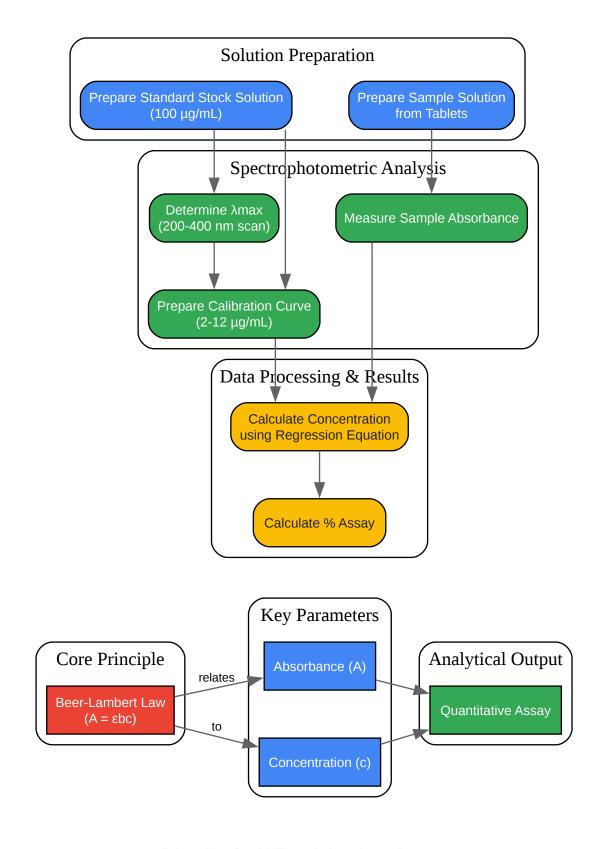




- Linearity: Established by the correlation coefficient of the calibration curve.[4][5]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[1][6]
- Specificity: The ability of the method to measure the analyte of interest in the presence of other components (excipients).[1]

#### **Visualizations**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. UV spectrophotometric method for levofloxacin estimation. [wisdomlib.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpsr.com [ijpsr.com]
- 7. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Note: UV-Spectrophotometric Assay for Levofloxacin Hemihydrate Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675102#uv-spectrophotometric-assay-for-levofloxacin-hemihydrate-tablets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com